

7alpha-Hydroxy-3-oxo-4-cholestenoic acid structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7alpha-Hydroxy-3-oxo-4-cholestenoic acid

Cat. No.: B051248

[Get Quote](#)

7alpha-Hydroxy-3-oxo-4-cholestenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7alpha-Hydroxy-3-oxo-4-cholestenoic acid (7-HOCA) is a C27 bile acid intermediate that plays a crucial role in cholesterol homeostasis. It is a key metabolite in the acidic pathway of bile acid synthesis and has emerged as a significant biomarker for various physiological and pathological conditions. This technical guide provides a comprehensive overview of the structure, properties, and biological significance of 7-HOCA, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Structure and Physicochemical Properties

7-HOCA is a cholestanoid characterized by a cholest-4-en-26-oic acid backbone substituted with a hydroxyl group at the 7-alpha position and an oxo group at the 3-position^{[1][2]}.

Table 1: Chemical and Physical Properties of **7alpha-Hydroxy-3-oxo-4-cholestenoic Acid**

Property	Value	Reference
Chemical Formula	C ₂₇ H ₄₂ O ₄	[3]
Molecular Weight	430.62 g/mol	[3]
IUPAC Name	(5R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-2,3,5,6,7,8,9,10,11,12,13,14,15,16,17-pentadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid	
CAS Number	115538-85-7	[4]
Synonyms	7-HOCA, 7 α -hydroxy-3-oxocholest-4-en-26-oic acid	[4]
Physical State	Solid, powder	[5]
Storage Temperature	-20°C	[5]
Melting Point	Not Available	
Boiling Point	Not Available	
Water Solubility	Practically insoluble	

Biological Significance and Quantitative Data

7-HOCA is a pivotal intermediate in the acidic pathway of bile acid synthesis, primarily formed from the metabolism of 27-hydroxycholesterol (27-OHC) by the enzymes sterol 27-hydroxylase (CYP27A1), oxysterol 7 α -hydroxylase (CYP7B1), and 3 β -hydroxy- Δ^5 -C27-steroid oxidoreductase (HSD3B7)[6][7]. It is further metabolized to chenodeoxycholic acid.

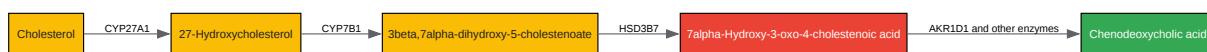
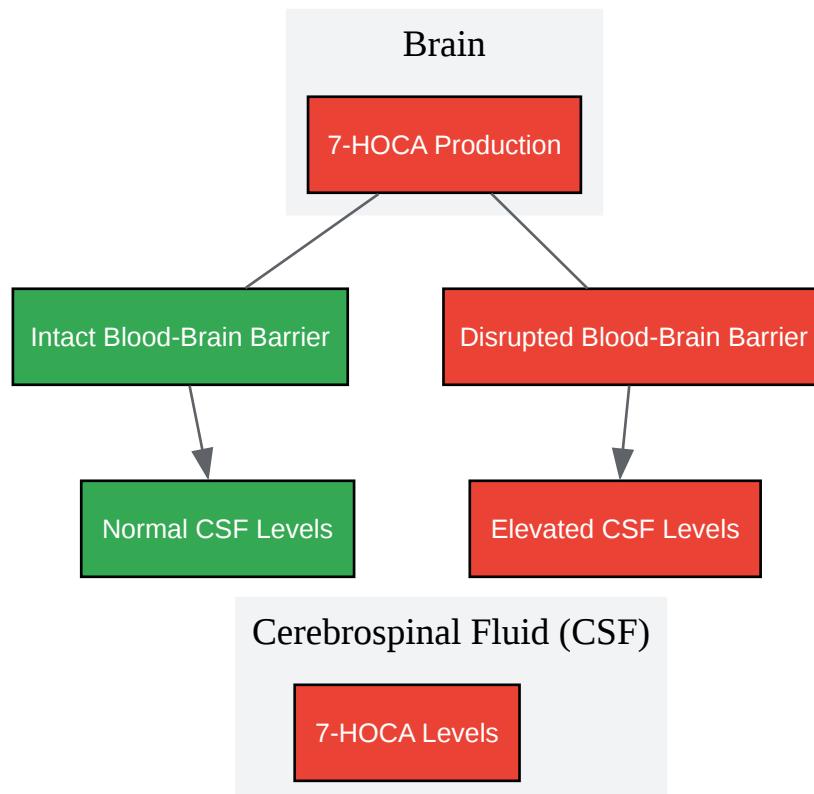

Beyond its role in bile acid synthesis, 7-HOCA has been identified as a biomarker for the integrity of the blood-brain barrier (BBB)[8][9]. Elevated levels in the cerebrospinal fluid (CSF) are associated with BBB dysfunction[8]. Furthermore, altered levels of 7-HOCA and its metabolizing enzymes have been implicated in non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC)[10][11].

Table 2: Reported Concentrations of **7alpha-Hydroxy-3-oxo-4-cholestenoic Acid** in Human Biological Fluids

Biological Fluid	Condition	Concentration (mean \pm SD or range)	Reference
Plasma	Healthy Controls	182.1 ± 14.9 nM	[11]
Hepatocellular Carcinoma (HCC)		350.6 ± 37.4 nM	[11]
Cerebrospinal Fluid (CSF)	Healthy Controls (Headache)	14 ± 7 ng/mL	[9]
Alzheimer's Disease	Not significantly different from controls	[8]	
Vascular Dementia	Not significantly different from controls	[8]	
Blood-Brain Barrier Defects	$7-392$ ng/mL (markedly increased)	[9]	
Subdural Hematoma	Chronic	658.09 ± 137.53 ng/mL	[12]

Signaling and Metabolic Pathways


The primary pathway involving 7-HOCA is the acidic pathway of bile acid synthesis. This pathway is an alternative to the classic (neutral) pathway and is initiated by the hydroxylation of cholesterol at the C27 position.

[Click to download full resolution via product page](#)

Caption: The acidic pathway of bile acid synthesis, highlighting the formation of 7-HOCA.

In conditions of blood-brain barrier disruption, 7-HOCA can leak from the brain into the CSF, making it a useful biomarker.

[Click to download full resolution via product page](#)

Caption: Logical relationship between BBB integrity and 7-HOCA levels in the CSF.

Experimental Protocols

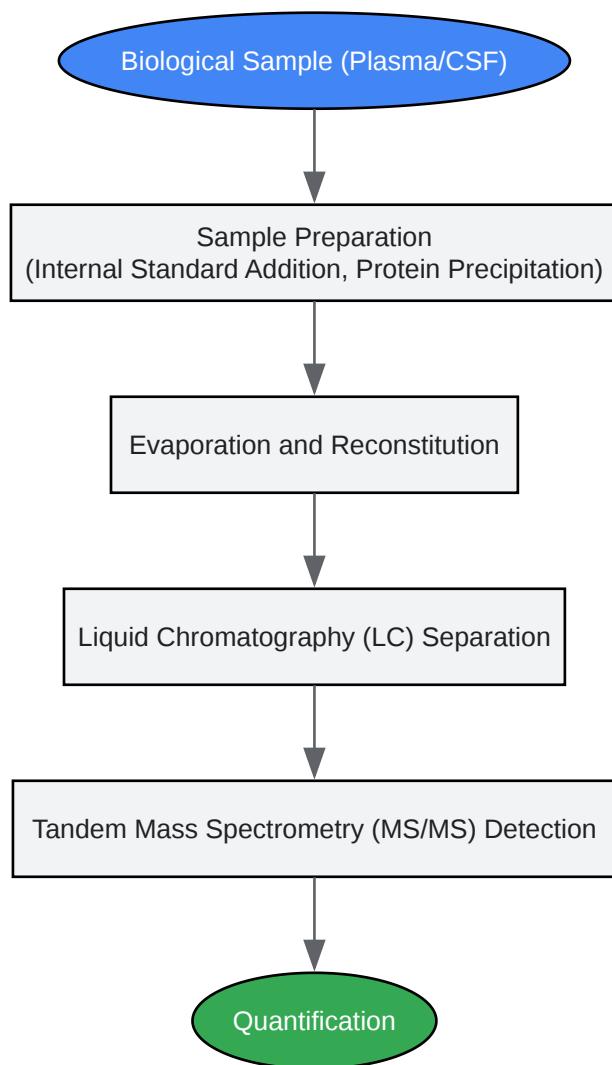
Quantification of 7-HOCA in Biological Fluids by LC-MS/MS

The quantification of 7-HOCA in plasma and CSF is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard.

1. Sample Preparation (Protein Precipitation):

- To a 20 μ L plasma or 1 mL CSF sample, add a known amount of a deuterated internal standard (e.g., d4-7-HOCA)[8][13].
- Add acetonitrile to precipitate proteins[13].
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Optional but can improve sensitivity):


- The dried extract can be derivatized to enhance ionization efficiency and chromatographic separation. However, methods without derivatization have also been successfully developed[14].

3. LC-MS/MS Analysis:

- Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture).
- Inject an aliquot into a reverse-phase C18 or similar HPLC column[1].
- Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
- Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 7-HOCA and its internal standard[1].

4. Quantification:

- Construct a calibration curve using known concentrations of 7-HOCA standard.
- Calculate the concentration of 7-HOCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

[Click to download full resolution via product page](#)

Caption: General workflow for the quantification of 7-HOCA by LC-MS/MS.

Synthesis of Deuterated 7-HOCA (d4-7-HOCA) Internal Standard

A deuterated internal standard is crucial for accurate quantification by mass spectrometry.

1. Oxidation of d7-7 α -Hydroxycholesterol:

- Start with a commercially available deuterated precursor, such as d7-7 α -hydroxycholesterol[6].

- Oxidize the precursor using cholesterol oxidase to yield d7-7 α -hydroxy-4-cholesten-3-one[6].
- Extract the product using a suitable solvent system (e.g., chloroform/methanol)[6].

2. Further Oxidation to d4-7-HOCA:

- The d7-7 α -hydroxy-4-cholesten-3-one is then further oxidized to form d4-7-HOCA. This step involves enzymatic reactions that lead to the formation of the carboxylic acid side chain with the loss of some deuterium atoms[9].

Conclusion

7alpha-Hydroxy-3-oxo-4-cholestenoic acid is a metabolite of significant interest in the fields of biochemistry, neuroscience, and drug development. Its central role in the acidic pathway of bile acid synthesis and its utility as a biomarker for blood-brain barrier integrity underscore its importance. The methodologies outlined in this guide for its quantification and the understanding of its metabolic pathways provide a solid foundation for researchers and scientists to further explore the physiological and pathological roles of this intriguing molecule. Further research into its potential interactions with nuclear receptors and its role in gene regulation may unveil new therapeutic targets for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7 α -hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cholest-4-en-26-oic acid, 7-hydroxy-3-oxo-, (7alpha)- | 115538-85-7 [chemicalbook.com]
- 5. 7a-Hydroxy-3-oxo-4-cholestenoic acid powder Avanti Lipids [sigmaaldrich.com]

- 6. 7 α -hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol is converted to 7 alpha-hydroxy-3-oxo-4-cholestenoic acid in liver mitochondria. Evidence for a mitochondrial sterol 7 alpha-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7 α -hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Formation of 7 alpha- and 7 beta-hydroxylated bile acid precursors from 27-hydroxycholesterol in human liver microsomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS quantification of 7 α -hydroxy-4-cholest-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel LC-MS/MS method for assay of 7alpha-hydroxy-4-cholest-3-one in human plasma. Evidence for a significant extrahepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7alpha-Hydroxy-3-oxo-4-cholestenoic acid structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051248#7alpha-hydroxy-3-oxo-4-cholestenoic-acid-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com